Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC13577214
Molecular Formula: C15H21N3O6
Molecular Weight: 339.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O6 |
|---|---|
| Molecular Weight | 339.34 g/mol |
| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3 |
| Standard InChI Key | SDKVOBASBFCVML-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula CHNO and a molecular weight of 339.34 g/mol . Its IUPAC name is tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate, reflecting the presence of two tert-butoxycarbonyl (Boc) groups and a nitro-substituted pyridine ring . Key structural features include:
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A pyridine ring with a nitro group at the 3-position.
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Two Boc groups acting as protecting agents for the amine functionality.
Physicochemical Properties
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Solubility: Limited data suggest moderate solubility in polar aprotic solvents like dichloromethane or dimethylformamide .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 339.34 g/mol | |
| Density | 1.249 g/cm³ | |
| Boiling Point | 418.7 °C |
Synthesis and Production
Synthetic Route
The compound is typically synthesized via a two-step reaction:
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Protection of 2-Amino-3-Nitropyridine:
Reaction of 2-amino-3-nitropyridine with di-tert-butyl dicarbonate (BocO) under inert conditions . The Boc groups shield the amine from undesired reactions during subsequent synthetic steps. -
Purification:
Column chromatography or recrystallization yields the final product with ~95% purity .
Raw Materials and Byproducts
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Primary Reagents:
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Byproducts:
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Unreacted BocO and minor regioisomers, which are removed during purification.
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Applications and Uses
Role in Organic Synthesis
The compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis:
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Amine Protection: The Boc groups stabilize the amine during multi-step reactions, enabling selective functionalization of the pyridine ring .
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Nitro Reduction: The nitro group can be reduced to an amine (-NH), facilitating further derivatization .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| A.J Chemicals | New Delhi, IN | 95% | 1 g, 5 g |
| Chemcia Scientific | United States | 95% | 1 g, 10 g |
| BLD Pharm | China | 95% | 5 g, 25 g |
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